molecular formula C15H25FN2O5Si B13393198 3'-O-(t-Butyldimethylsilyl)-2'-deoxy-2'-fluorouridine

3'-O-(t-Butyldimethylsilyl)-2'-deoxy-2'-fluorouridine

Cat. No.: B13393198
M. Wt: 360.45 g/mol
InChI Key: KKWGVZHEXOEALO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-O-(t-Butyldimethylsilyl)-2’-deoxy-2’-fluorouridine is a modified nucleoside that has garnered attention in the field of nucleic acid chemistry. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group at the 3’-hydroxyl position and a fluorine atom at the 2’-position of the deoxyribose sugar. These modifications enhance the compound’s stability and resistance to enzymatic degradation, making it a valuable tool in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-O-(t-Butyldimethylsilyl)-2’-deoxy-2’-fluorouridine typically involves the protection of the 3’-hydroxyl group of the nucleoside with a TBDMS group. This is achieved by reacting the nucleoside with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or pyridine . The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) under inert conditions to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

3’-O-(t-Butyldimethylsilyl)-2’-deoxy-2’-fluorouridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3’-O-(t-Butyldimethylsilyl)-2’-deoxy-2’-fluorouridine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid function. The fluorine atom at the 2’-position enhances the compound’s binding affinity and stability, while the TBDMS group protects the nucleoside during synthesis and can be removed to expose the active site .

Comparison with Similar Compounds

Similar Compounds

    2’-O-Methyluridine: Similar in structure but lacks the fluorine atom and TBDMS group.

    2’-Fluoro-2’-deoxyuridine: Contains the fluorine atom but lacks the TBDMS group.

    3’-O-(t-Butyldimethylsilyl)-2’-O-methyluridine: Similar protecting group but different sugar modification.

Uniqueness

3’-O-(t-Butyldimethylsilyl)-2’-deoxy-2’-fluorouridine is unique due to the combination of the fluorine atom and the TBDMS protecting group, which provides enhanced stability and resistance to enzymatic degradation compared to other nucleoside analogs .

Properties

IUPAC Name

1-[4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25FN2O5Si/c1-15(2,3)24(4,5)23-12-9(8-19)22-13(11(12)16)18-7-6-10(20)17-14(18)21/h6-7,9,11-13,19H,8H2,1-5H3,(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWGVZHEXOEALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(OC(C1F)N2C=CC(=O)NC2=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25FN2O5Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.